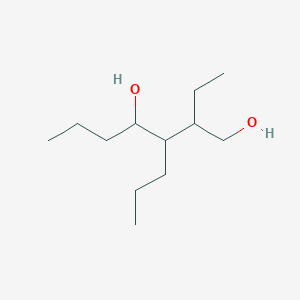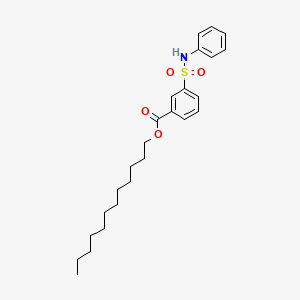
Dodecyl 3-(phenylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 3-(phenylsulfamoyl)benzoate is an organic compound with the molecular formula C25H35NO4S. It is a derivative of benzoic acid, featuring a dodecyl chain and a phenylsulfamoyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-(phenylsulfamoyl)benzoate typically involves the esterification of 3-(phenylsulfamoyl)benzoic acid with dodecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Dodecyl 3-(phenylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Dodecyl 3-(phenylsulfamoyl)benzoate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the phenylsulfamoyl group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and fluidity.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a similar dodecyl chain but a sulfate group instead of a phenylsulfamoyl group.
Dodecyl benzene sulfonate (DBS): A surfactant with a dodecyl chain and a benzene sulfonate group.
Uniqueness
Dodecyl 3-(phenylsulfamoyl)benzoate is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical properties compared to other surfactants like SDS and DBS. This uniqueness makes it suitable for specific applications where other surfactants may not be as effective.
Properties
CAS No. |
112900-89-7 |
|---|---|
Molecular Formula |
C25H35NO4S |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
dodecyl 3-(phenylsulfamoyl)benzoate |
InChI |
InChI=1S/C25H35NO4S/c1-2-3-4-5-6-7-8-9-10-14-20-30-25(27)22-16-15-19-24(21-22)31(28,29)26-23-17-12-11-13-18-23/h11-13,15-19,21,26H,2-10,14,20H2,1H3 |
InChI Key |
OLYQNNXLWXKGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



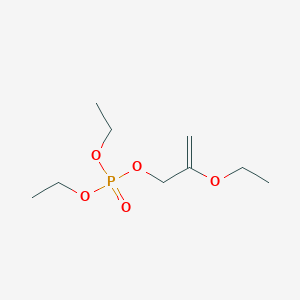
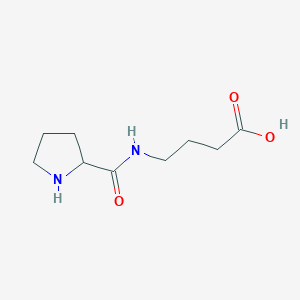
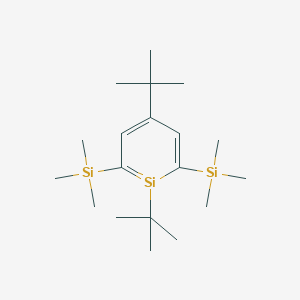
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)

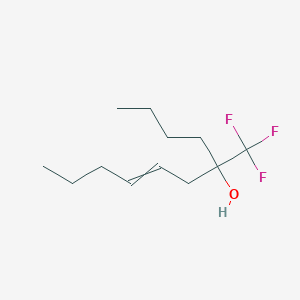
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)
